molecular formula C21H20N2O B4758742 N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide

Cat. No. B4758742
M. Wt: 316.4 g/mol
InChI Key: UFZUFKABYNNCSF-UHFFFAOYSA-N
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Description

N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that belongs to the class of quinolinecarboxamides. It has been extensively studied for its potential biomedical applications due to its unique chemical structure and properties.

Scientific Research Applications

N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been studied for its potential biomedical applications. It has been shown to exhibit anticancer, antibacterial, and antifungal properties. In addition, it has been investigated for its potential as a therapeutic agent for neurodegenerative diseases such as Alzheimer's disease.

Mechanism of Action

The mechanism of action of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is not fully understood. However, it is believed to exert its biological activity by interfering with cellular processes such as DNA replication and protein synthesis.
Biochemical and Physiological Effects:
N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide has been shown to have a range of biochemical and physiological effects. It has been found to induce apoptosis (programmed cell death) in cancer cells, inhibit the growth of bacteria and fungi, and reduce the production of amyloid beta (a protein associated with Alzheimer's disease).

Advantages and Limitations for Lab Experiments

One of the advantages of N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is its broad range of biological activities. This makes it a useful compound for studying various cellular processes and disease states. However, one limitation is that its mechanism of action is not fully understood, which makes it difficult to optimize its use as a therapeutic agent.

Future Directions

There are many potential future directions for research related to N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide. Some of these include:
1. Investigating its potential as a therapeutic agent for other neurodegenerative diseases such as Parkinson's disease.
2. Studying its mechanism of action in more detail to optimize its use as a therapeutic agent.
3. Developing new synthesis methods to improve the yield and purity of the compound.
4. Investigating its potential as a lead compound for the development of new drugs with improved efficacy and reduced toxicity.
5. Studying its effects on other cellular processes such as inflammation and immune function.
In conclusion, N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide is a synthetic compound that has been extensively studied for its potential biomedical applications. It exhibits a broad range of biological activities and has been investigated for its potential as a therapeutic agent for various diseases. However, its mechanism of action is not fully understood, which limits its use as a therapeutic agent. Future research directions include investigating its potential for other diseases, optimizing its use as a therapeutic agent, developing new synthesis methods, and studying its effects on other cellular processes.

Synthesis Methods

N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide can be synthesized using a variety of methods. One of the most common methods involves the reaction of 3,4-dimethylaniline with ethyl acetoacetate to form 2-(3,4-dimethylphenyl)quinoline-4-carboxylic acid ethyl ester. This intermediate is then reacted with allylamine to form N-allyl-2-(3,4-dimethylphenyl)-4-quinolinecarboxamide.

properties

IUPAC Name

2-(3,4-dimethylphenyl)-N-prop-2-enylquinoline-4-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20N2O/c1-4-11-22-21(24)18-13-20(16-10-9-14(2)15(3)12-16)23-19-8-6-5-7-17(18)19/h4-10,12-13H,1,11H2,2-3H3,(H,22,24)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFZUFKABYNNCSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=NC3=CC=CC=C3C(=C2)C(=O)NCC=C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H20N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

316.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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